

# Application Notes and Protocols: (R)-Capivasertib in Combination with PARP Inhibitors

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## Compound of Interest

Compound Name: (R)-Capivasertib

Cat. No.: B8357565

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## Introduction

**(R)-Capivasertib** (also known as AZD5363) is a potent, selective, ATP-competitive pan-inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3]. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in many human cancers, making it a key therapeutic target[3]. Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that exploit deficiencies in DNA damage repair (DDR) pathways, particularly homologous recombination (HR), leading to synthetic lethality in cancer cells with mutations in genes like BRCA1 and BRCA2[4].

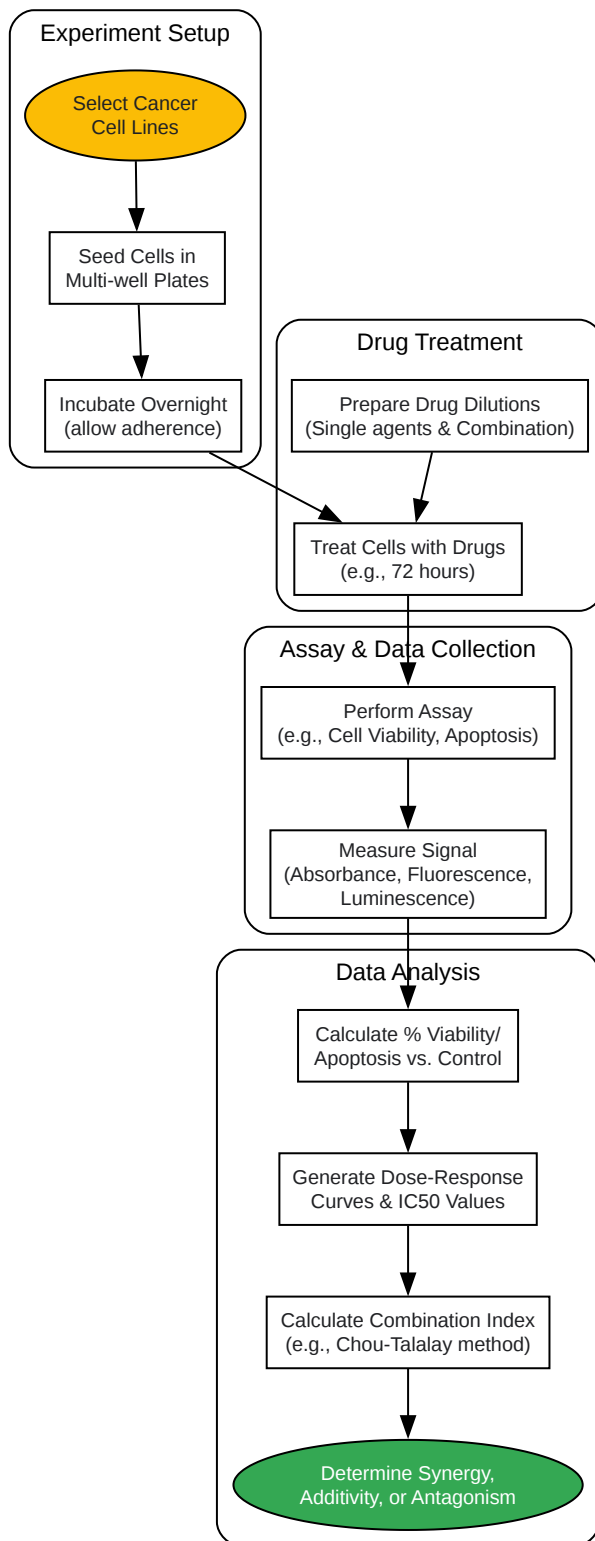
Preclinical and clinical evidence has revealed a synergistic relationship between AKT pathway inhibition and PARP inhibition. Inhibition of the PI3K/AKT pathway can suppress the transcription of BRCA genes, inducing a state of "BRCAness" or HR deficiency in otherwise HR-proficient tumors. This acquired vulnerability renders the cancer cells highly sensitive to PARP inhibitors. This document provides an overview of the mechanism, clinical data, and key experimental protocols for studying the combination of **(R)-Capivasertib** and PARP inhibitors.

## Mechanism of Action: Synergistic Lethality

The combination of Capivasertib and a PARP inhibitor (such as Olaparib) leverages a dual attack on cancer cell survival mechanisms.

- **Capivasertib Action:** Capivasertib inhibits AKT, a central node in the PI3K signaling pathway. This inhibition has been shown to downregulate the expression of key homologous recombination proteins, including BRCA1.
- **PARP Inhibitor Action:** PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs). When inhibited, these SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication.
- **Synergy:** In HR-proficient cells, DSBs are typically repaired. However, by downregulating BRCA1, Capivasertib functionally impairs the HR pathway. The cancer cell is then unable to repair the DSBs generated by PARP inhibition, leading to genomic instability and apoptotic cell death. This synergistic effect has been observed in both BRCA-mutant and BRCA-proficient preclinical models.

## General Workflow for In Vitro Drug Combination Screening

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